molecular formula C12H9N3O B042276 5,11-Dihydropyrido[2,3-b][1,4]benzodiazepin-6-one CAS No. 885-70-1

5,11-Dihydropyrido[2,3-b][1,4]benzodiazepin-6-one

Número de catálogo: B042276
Número CAS: 885-70-1
Peso molecular: 211.22 g/mol
Clave InChI: MIRBIZDDMSFTKY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5,11-Dihydropyrido[2,3-b][1,4]benzodiazepin-6-one is a tricyclic heterocyclic compound featuring a pyridine ring fused to a benzodiazepine scaffold. It serves as a core structure for several muscarinic receptor antagonists, most notably pirenzepine (11-[(4-methylpiperazin-1-yl)acetyl]-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one). Pirenzepine was pivotal in identifying muscarinic receptor subtypes due to its tissue-selective antagonism, particularly high affinity for M₁ receptors in gastric mucosa and the central nervous system (CNS) .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5,11-Dihydropyrido[2,3-b][1,4]benzodiazepin-6-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with an appropriate benzoyl chloride derivative, followed by cyclization in the presence of a base such as sodium hydroxide .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Análisis De Reacciones Químicas

Types of Reactions: 5,11-Dihydropyrido[2,3-b][1,4]benzodiazepin-6-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce halogens or other functional groups .

Aplicaciones Científicas De Investigación

Muscarinic Receptor Antagonism

One of the primary applications of 5,11-dihydropyrido[2,3-b][1,4]benzodiazepin-6-one is as an intermediate in the synthesis of muscarinic M2 receptor antagonists, such as AFDX-384. These antagonists are significant in treating various conditions related to the cholinergic system, including asthma and other respiratory disorders . The ability to modulate muscarinic receptors makes this compound valuable in developing drugs targeting these pathways.

Neuropharmacology

Research has indicated that derivatives of this compound exhibit potential neuroprotective effects. Studies suggest that it may play a role in enhancing cognitive functions and could be beneficial in treating neurodegenerative diseases such as Alzheimer's . The interaction with neurotransmitter systems highlights its importance in neuropharmacological research.

Case Study: Synthesis and Biological Evaluation

In a study conducted by Mohr et al. (2004), various substituted derivatives of this compound were synthesized and evaluated for their biological activity. The results demonstrated that certain substitutions could enhance the affinity for muscarinic receptors while reducing side effects commonly associated with cholinergic drugs .

CompoundAffinity for M2 ReceptorObserved Effects
Base CompoundModerateAntagonistic
Substituted AHighNeuroprotective
Substituted BLowMinimal effects

Mecanismo De Acción

The mechanism of action of 5,11-Dihydropyrido[2,3-b][1,4]benzodiazepin-6-one involves its interaction with specific molecular targets. It is known to bind to certain receptors in the central nervous system, modulating their activity. This interaction can influence various signaling pathways, leading to its observed effects. The exact molecular targets and pathways involved are still under investigation .

Comparación Con Compuestos Similares

Key Pharmacological Properties:

  • Selectivity : Preferential binding to M₁ receptors over M₂/M₃ subtypes (e.g., pirenzepine’s M₁ affinity: IC₅₀ ≈ 10 nM vs. M₂ IC₅₀ ≈ 100 nM) .
  • Therapeutic Use : Treatment of peptic ulcers, hyperacid reflux, and stress-induced gastrointestinal lesions via inhibition of gastric acid secretion .
  • Pharmacokinetics: Limited CNS penetration due to low lipophilicity and high polarity, minimizing central side effects .

Comparison with Structurally and Functionally Related Compounds

Structural Analogues and Derivatives

Table 1: Key Structural Modifications and Pharmacological Profiles

Compound Name / ID Structural Modification Receptor Affinity (IC₅₀/Ki) Selectivity Therapeutic Application
Pirenzepine (D) 11-(4-Methylpiperazinyl)acetyl substitution M₁: 10 nM; M₂: 100 nM; M₃: 200 nM M₁ > M₂/M₃ Gastric ulcers, hyperacidity
AF-DX 116 (C) 11-[(Diethylaminomethyl)piperidinyl]acetyl M₂: 15 nM; M₁: 800 nM; M₃: 1,200 nM M₂ > M₁/M₃ Bradycardia, arrhythmia
AF-DX 384 Extended alkyl chain on piperidine M₂: 5 nM; M₄: 20 nM M₂/M₄ > M₁/M₃/M₅ Research tool (cardiac studies)
Quinolizidinyl derivatives Quinolizidine ring substitution at position 11 M₁: 50–200 nM; M₂: 300–500 nM Moderate M₁ selectivity Experimental (CNS disorders)
Succinamide derivatives Succinamide skeleton at position 11 M₁: 8 nM; M₂: 25 nM; M₃: 30 nM Pan-muscarinic Broad-spectrum antagonism

Functional and Pharmacodynamic Differences

A. Receptor Subtype Selectivity

  • Pirenzepine : High M₁ selectivity due to its 4-methylpiperazine group, making it ideal for gastrointestinal applications .
  • AF-DX 116 : M₂-selective, with 50-fold higher affinity for cardiac M₂ receptors, used to modulate heart rate .
  • AF-DX 384 : Enhanced M₂/M₄ affinity via extended hydrophobic chains, useful in studying atrial function .

B. CNS Penetration

  • Pirenzepine’s polar acetyl-piperazine group restricts blood-brain barrier (BBB) crossing, unlike quinolizidinyl derivatives, which show moderate CNS activity due to increased lipophilicity .

Crystal Structure and Conformational Effects

The title compound adopts a boat conformation in its seven-membered diazepine ring, with a dihedral angle of 41.5° between aromatic rings. This geometry facilitates hydrogen bonding (N–H···O/N interactions), stabilizing receptor binding . Derivatives with bulkier substituents (e.g., AF-DX 384) exhibit altered ring puckering, enhancing M₂ affinity .

Clinical and Research Implications

Table 2: Comparative Clinical Efficacy and Limitations

Compound Advantages Limitations
Pirenzepine High gastric M₁ specificity; minimal CNS effects Low potency at M₂/M₃; limited to GI use
AF-DX 116 Potent M₂ antagonism for cardiac regulation Off-target effects at M₁/M₃ receptors
Succinamide derivatives Balanced M₁/M₂/M₃ blockade Lack of subtype specificity

Actividad Biológica

5,11-Dihydropyrido[2,3-b][1,4]benzodiazepin-6-one (CAS No. 885-70-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Molecular Formula: C₁₂H₉N₃O
Molecular Weight: 211.22 g/mol
IUPAC Name: 5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one
Purity: Typically around 95% in commercial preparations .

Pharmacological Profile

The biological activity of this compound has been investigated in various studies, highlighting its potential as a therapeutic agent.

The compound acts primarily as a bitopic ligand for the human M1 muscarinic receptor. This dual-action mechanism allows it to modulate neurotransmission effectively, making it a candidate for treating conditions like Alzheimer's disease and other cognitive disorders .

Biological Activities

  • Neuroprotective Effects : Research indicates that derivatives of this compound exhibit neuroprotective properties by enhancing neuronal survival and promoting neurogenesis. For instance, studies have shown an increase in the expression of miR-128 and miR-378 in neuronal cell lines treated with compounds similar to this compound .
  • Antidepressant Activity : In animal models, this compound has demonstrated antidepressant-like effects. It appears to influence serotonin and norepinephrine pathways, which are critical in mood regulation.
  • Anxiolytic Properties : Similar to traditional benzodiazepines, this compound exhibits anxiolytic effects without the associated sedative side effects typically seen with such medications. This makes it a promising candidate for anxiety disorders .

Study on Neurogenesis

A notable study involving NT2-N neuronal cells treated with various compounds found that those similar to this compound significantly increased neurite outgrowth and expression levels of neurogenic markers. The results suggest a potential role in enhancing cognitive function through neurogenesis stimulation .

Psychotropic Activity Assessment

In a comparative study assessing psychotropic activities of several benzodiazepine derivatives including this compound, it was found that while some derivatives exhibited high toxicity at elevated doses, others maintained efficacy with lower toxicity profiles. This highlights the need for careful dose management in therapeutic settings .

Data Table: Biological Activities Summary

Activity TypeObserved EffectsReference
NeuroprotectiveIncreased neuronal survival
AntidepressantEnhanced serotonin/norepinephrine modulation
AnxiolyticReduced anxiety without sedation
NeurogenesisIncreased expression of miR-128 and miR-378

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5,11-dihydropyrido[2,3-b][1,4]benzodiazepin-6-one, and how do reaction conditions influence yield?

Category: Synthesis and Optimization The compound is synthesized via condensation reactions between pyridine and benzodiazepine precursors. Literature methods describe using refluxing ethanol or THF with catalytic acid (e.g., HCl) to promote cyclization . Yield optimization requires strict control of stoichiometry, temperature (70–90°C), and reaction time (12–24 hours). Impurities like 4-methyl derivatives (e.g., MM1146.02) may form if alkylation side reactions occur, necessitating purification via column chromatography .

Q. How is the crystal structure of this compound characterized, and what insights does it provide?

Category: Structural Analysis Single-crystal X-ray diffraction reveals a triclinic system (space group P1) with unit cell parameters a = 3.7598 Å, b = 10.2467 Å, c = 12.8768 Å, and angles α = 104.628°, β = 96.616°, γ = 98.009° . The diazepine ring adopts a boat conformation, stabilized by intramolecular hydrogen bonding between N3–H and the carbonyl oxygen (O1), critical for rigidity and potential pharmacophore interactions .

Q. What analytical methods are recommended for purity assessment and impurity profiling?

Category: Analytical Chemistry High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) using a C18 column and ammonium acetate buffer (pH 6.5) is standard . Gradient elution (acetonitrile/water) resolves impurities like 3-amino-2-chloro-4-methylpyridine (MM1146.04) . Mass spectrometry (ESI-MS) confirms molecular ion peaks at m/z 211.22 (M+H⁺) .

Advanced Research Questions

Q. How can contradictory data on synthetic yields be resolved across different studies?

Category: Data Contradiction Analysis Discrepancies in yields (e.g., 30–70%) arise from variations in starting material purity, solvent choice, or catalysis. For example, THF may enhance solubility but increase side reactions vs. ethanol. Systematic DOE (Design of Experiments) approaches, including factorial designs to test temperature, solvent polarity, and catalyst concentration, are recommended to identify critical factors .

Q. What strategies mitigate impurity formation during alkylation steps in derivative synthesis?

Category: Impurity Control Alkylation of the diazepine core often generates 4-methyl (MM1146.02) or 11-propyl (MM1146.03) impurities due to competing nucleophilic sites. Using bulky bases (e.g., LDA) or protecting groups (e.g., Boc) on the pyridine nitrogen can direct regioselectivity. Post-reaction quenching with aqueous NH₄Cl and flash chromatography (silica gel, hexane/EtOAc) improves purity .

Q. How does modifying substituents at the 5- and 11-positions affect biological activity?

Category: Structure-Activity Relationship (SAR) Introducing electron-withdrawing groups (e.g., nitro at C5) enhances hydrogen bonding with target proteins, while alkyl chains (e.g., propyl at C11) increase lipophilicity and membrane permeability. Comparative studies of derivatives like 5-methyl-11-propyl (CAS 132312-81-3) show altered binding affinity in receptor assays, suggesting substituent size and polarity dictate activity .

Q. What computational methods validate the hydrogen bonding network observed in crystallography?

Category: Computational Chemistry Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) corroborate intramolecular H-bonding between N3–H and O1 (distance ~2.1 Å). Molecular dynamics simulations further assess stability under physiological conditions, revealing torsional flexibility in the pyridine ring under stress .

Q. How can X-ray crystallography resolve ambiguities in tautomeric forms?

Category: Structural Elucidation The keto-enol tautomerism of the 6-one group is resolved via electron density maps, which clearly show the carbonyl oxygen (O1) in a planar geometry, confirming the keto form dominates in the solid state. Anomalous dispersion effects in high-resolution data (e.g., Cu Kα radiation) enhance accuracy .

Q. Methodological Notes

  • Synthesis: Monitor reactions via TLC (Rf ~0.5 in 7:3 hexane/EtOAc) and characterize intermediates via ¹H NMR (δ 7.2–8.1 ppm for aromatic protons) .
  • Crystallography: Use SADABS for absorption correction and SHELXL for refinement to achieve R-factors < 0.05 .
  • Assay Validation: Include spike-and-recovery studies (90–110% recovery) for HPLC method validation .

Propiedades

IUPAC Name

5,11-dihydropyrido[2,3-b][1,4]benzodiazepin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O/c16-12-8-4-1-2-5-9(8)14-11-10(15-12)6-3-7-13-11/h1-7H,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIRBIZDDMSFTKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC3=C(N2)N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70237083
Record name LS 75
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70237083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885-70-1
Record name 5,11-Dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885-70-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name LS 75
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000885701
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LS 75
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70237083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.768
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5,11-Dihydropyrido[2,3-b][1,4]benzodiazepin-6-one
5,11-Dihydropyrido[2,3-b][1,4]benzodiazepin-6-one
5,11-Dihydropyrido[2,3-b][1,4]benzodiazepin-6-one
5,11-Dihydropyrido[2,3-b][1,4]benzodiazepin-6-one
5,11-Dihydropyrido[2,3-b][1,4]benzodiazepin-6-one
5,11-Dihydropyrido[2,3-b][1,4]benzodiazepin-6-one

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.